Ethyl 5-ethyl-1,3,4-thiadiazole-2-carboxylate

Medicinal Chemistry Drug Discovery Physicochemical Profiling

Ethyl 5-ethyl-1,3,4-thiadiazole-2-carboxylate (CAS 1330751-86-4) is essential for reproducible SAR studies. Unlike generic thiadiazole analogs or the free acid, the defined 5-ethyl and 2-ethyl carboxylate groups dictate lipophilicity (LogP 1.28), steric bulk, and membrane permeability (TPSA 52.08)—critical for target binding in antimicrobial, antifungal, and anticancer pharmacophore programs. Available in 95–98% purity for med chem, agrochemical, and intracellular probe applications.

Molecular Formula C7H10N2O2S
Molecular Weight 186.23 g/mol
CAS No. 1330751-86-4
Cat. No. B1380634
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 5-ethyl-1,3,4-thiadiazole-2-carboxylate
CAS1330751-86-4
Molecular FormulaC7H10N2O2S
Molecular Weight186.23 g/mol
Structural Identifiers
SMILESCCC1=NN=C(S1)C(=O)OCC
InChIInChI=1S/C7H10N2O2S/c1-3-5-8-9-6(12-5)7(10)11-4-2/h3-4H2,1-2H3
InChIKeyKTDGOBVYXGZBAQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 5-ethyl-1,3,4-thiadiazole-2-carboxylate (CAS 1330751-86-4): Physicochemical Baseline and Commercial Availability


Ethyl 5-ethyl-1,3,4-thiadiazole-2-carboxylate is a heterocyclic building block belonging to the 1,3,4-thiadiazole class . It is characterized by an ethyl group at the 5-position and an ethyl carboxylate ester at the 2-position, with a molecular formula of C₇H₁₀N₂O₂S and a molecular weight of 186.23 g/mol [1]. As a small-molecule scaffold, it is commercially supplied by multiple vendors for research purposes, typically with purities ranging from 95% to 98% . Its utility is primarily as a synthetic intermediate, leveraging the reactivity of its ester group for further derivatization .

Why Ethyl 5-ethyl-1,3,4-thiadiazole-2-carboxylate Cannot Be Replaced by Unsubstituted or Carboxylic Acid Analogs


Substituting the 5-ethyl or 2-ethyl carboxylate groups with other substituents fundamentally alters the compound's physicochemical properties, which is critical for its role as a synthetic intermediate or lead scaffold. The ethyl ester at the 2-position provides a defined LogP and polar surface area distinct from the free acid, influencing solubility and membrane permeability in downstream biological assays . Similarly, the 5-ethyl group dictates the overall lipophilicity and steric bulk, which are key determinants of target binding affinity in 1,3,4-thiadiazole-based pharmacophores . Therefore, using a generic analog such as unsubstituted 1,3,4-thiadiazole-2-carboxylate or the corresponding carboxylic acid will result in a different experimental outcome, compromising the reproducibility of structure-activity relationship (SAR) studies and synthetic pathways.

Quantitative Differentiators for Ethyl 5-ethyl-1,3,4-thiadiazole-2-carboxylate: Physicochemical and Class-Level Evidence


LogP and TPSA Comparison: Ethyl Ester vs. Free Acid

The compound's calculated LogP (1.2772) and Topological Polar Surface Area (TPSA, 52.08) are reported . This represents a significant increase in lipophilicity compared to its carboxylic acid analog, 5-ethyl-1,3,4-thiadiazole-2-carboxylic acid, which would be expected to have a lower LogP and higher TPSA due to the polar, ionizable acid group. While direct experimental data for the acid's LogP is not available, the ester's higher LogP value is indicative of improved membrane permeability potential, a crucial factor in lead optimization .

Medicinal Chemistry Drug Discovery Physicochemical Profiling

Antimicrobial Class Activity: 1,3,4-Thiadiazole Scaffold vs. Other Azoles

The 1,3,4-thiadiazole scaffold is a well-established pharmacophore for antimicrobial activity, a property attributed to its unique sulfur-nitrogen heterocyclic structure which is distinct from 1,2,4-triazoles or oxadiazoles . While specific MIC data for ethyl 5-ethyl-1,3,4-thiadiazole-2-carboxylate is not available, its derivatives are extensively documented as potent antibacterial and antifungal agents. For example, a structurally related derivative, 2-(chloromethyl)-5-ethyl-1,3,4-thiadiazole, demonstrated an IC50 of 0.28 µg/mL against MCF-7 breast cancer cells , and other 1,3,4-thiadiazole derivatives show notable effects against multiple Candida species [1]. This class-level activity justifies the compound's use as a key intermediate in synthesizing bioactive molecules.

Antimicrobial Research Antifungal Agents Medicinal Chemistry

Synthetic Versatility: 5-Ethyl-2-ethylcarboxylate as a Common Intermediary Motif

This specific substitution pattern (ethyl at C5, ethyl carboxylate at C2) is a recurring motif in medicinal chemistry patents and literature, serving as a precursor for more complex bioactive molecules [1]. For instance, the synthesis of insecticidal heterocycles involves the use of 2-cyano-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide, a compound directly derived from the core 5-ethyl-1,3,4-thiadiazole-2-amine scaffold [2]. This demonstrates the compound's role as a privileged building block. In contrast, analogs like the corresponding methyl ester or unsubstituted thiadiazole are less frequently cited in advanced intermediate synthesis, likely due to differences in reactivity and lipophilicity .

Synthetic Chemistry Heterocyclic Chemistry Building Blocks

Key Application Scenarios for Ethyl 5-ethyl-1,3,4-thiadiazole-2-carboxylate in Research and Development


Medicinal Chemistry: Synthesis of Bioactive 1,3,4-Thiadiazole Derivatives

This compound is ideal for medicinal chemistry labs synthesizing novel antimicrobial, antifungal, or anticancer agents. Its 1,3,4-thiadiazole core is a known pharmacophore for these activities . The ethyl ester group provides a reactive handle for amidation or hydrolysis, enabling rapid diversification into a library of analogs for SAR studies .

Agrochemical Discovery: Precursor for Insecticidal Heterocycles

Researchers in agrochemistry can use this compound to prepare insecticidal agents, as demonstrated in the synthesis of derivatives containing the 5-ethyl-1,3,4-thiadiazol-2-yl moiety that show activity against agricultural pests [1].

Chemical Biology: Development of Target-Specific Probes

For chemical biology applications, the compound's well-defined physicochemical properties (LogP 1.28, TPSA 52.08) make it a suitable starting point for designing cell-permeable probes or inhibitors targeting intracellular enzymes . Its moderate lipophilicity balances solubility and membrane permeability.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ethyl 5-ethyl-1,3,4-thiadiazole-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.